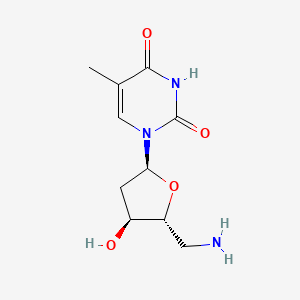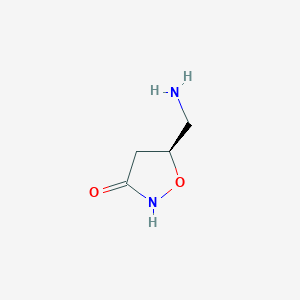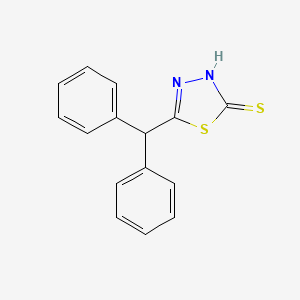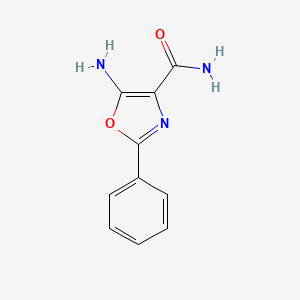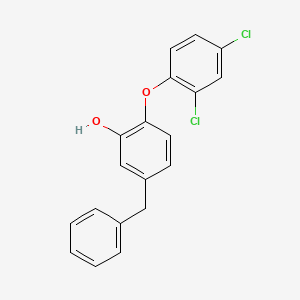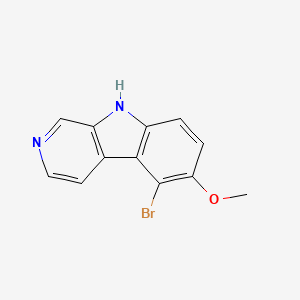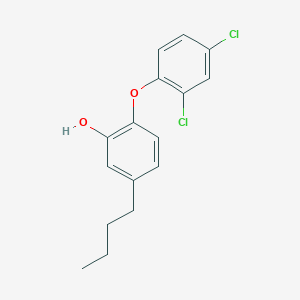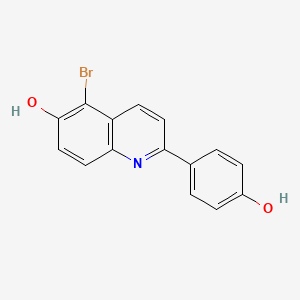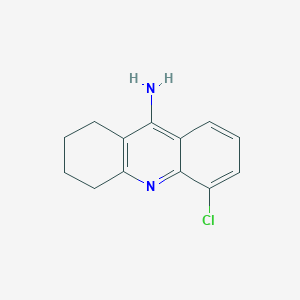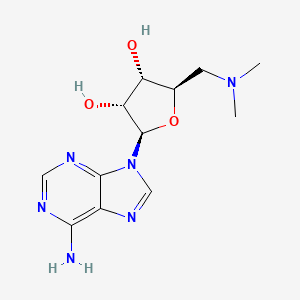![molecular formula C10H12BrN5 B10844729 5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine](/img/structure/B10844729.png)
5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine typically involves the functionalization of the imidazo[1,2-a]pyrazine core. One common method includes the bromination of 8-piperazin-1-yl-imidazo[1,2-a]pyrazine using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM) at room temperature . The reaction conditions are mild, and the process is efficient, yielding the desired brominated product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DCM or acetonitrile, often in the presence of a base such as triethylamine.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amine-substituted imidazo[1,2-a]pyrazine derivative.
Scientific Research Applications
5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Molecular docking studies have shown that the compound can bind to both the catalytic and peripheral anionic sites of acetylcholinesterase, leading to mixed inhibition patterns .
Comparison with Similar Compounds
Similar Compounds
8-(Piperazin-1-yl)imidazo[1,2-a]pyrazine: Similar in structure but lacks the bromine atom, which may affect its reactivity and biological activity.
Pyrazolo[1,5-c]pyrimidines: Another class of heterocyclic compounds with similar biological activities but different core structures.
Uniqueness
5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine is unique due to the presence of the bromine atom, which can be exploited for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C10H12BrN5 |
|---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
5-bromo-8-piperazin-1-ylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H12BrN5/c11-8-7-14-9(10-13-3-6-16(8)10)15-4-1-12-2-5-15/h3,6-7,12H,1-2,4-5H2 |
InChI Key |
SOIWQJOBNCOQPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(N3C2=NC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine](/img/structure/B10844649.png)
